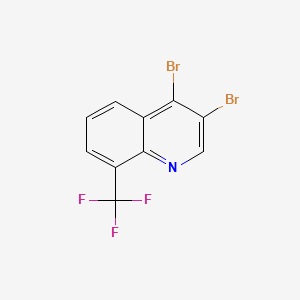

3,4-Dibromo-8-(trifluoromethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1210675-80-1 |

|---|---|

Molecular Formula |

C10H4Br2F3N |

Molecular Weight |

354.952 |

IUPAC Name |

3,4-dibromo-8-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H4Br2F3N/c11-7-4-16-9-5(8(7)12)2-1-3-6(9)10(13,14)15/h1-4H |

InChI Key |

MAFLQAPOHZUNCH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)Br)Br |

Synonyms |

3,4-Dibromo-8-trifluoromethylquinoline |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dibromo 8 Trifluoromethyl Quinoline and Analogous Systems

Classical and Established Synthetic Approaches to Substituted Quinolines

The foundational step in synthesizing complex quinolines is the construction of the core heterocyclic ring system. Classical methods, often named after their discoverers, provide robust pathways to substituted quinolines, which can then be further modified.

Modified Cyclization and Annulation Strategies for Quinoline (B57606) Ring Formation (e.g., Pfitzinger, Combes syntheses)

The formation of the quinoline ring is often achieved through acid-catalyzed condensation and cyclization reactions. The Combes and Pfitzinger syntheses are cornerstone methods for preparing substituted quinolines. researchgate.netrsc.org

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone. organic-chemistry.org For a target like 8-(trifluoromethyl)quinoline, the synthesis would logically start with 2-(trifluoromethyl)aniline. The reaction with a suitable β-diketone, such as acetylacetone, followed by acid-catalyzed cyclization, can yield 2,4-dimethyl-8-(trifluoromethyl)quinoline. The regioselectivity of the Combes synthesis has been studied with trifluoromethyl-substituted anilines; steric effects of substituents on the diketone and electronic effects on the aniline can influence the formation of different regioisomers. ingentaconnect.com

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound under basic conditions. thieme.demdpi.com A modified Pfitzinger-type reaction can be employed to introduce a trifluoromethyl group at the 2-position. For instance, reacting isatin with a trifluoromethyl ketone (e.g., 1,1,1-trifluoroacetone) under basic conditions can produce 2-(trifluoromethyl)quinoline-4-carboxylic acid. chemicalbook.com This acid can then serve as a versatile intermediate for further functionalization, including decarboxylation and halogenation. A recently developed catalytic Pfitzinger reaction using N-[(α-trifluoromethyl)vinyl]isatins offers a direct route to 2-CF3-quinoline-4-carboxamides and esters. thieme.de

A related classical approach, the Conrad-Limpach synthesis, involves the reaction of an aniline with a β-ketoester. For example, the synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol has been achieved by reacting 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid, which acts as both a solvent and an acid catalyst. chemicalbook.com

| Cyclization Reaction | Starting Materials Example | Product Type Example | Key Features |

| Combes Synthesis | 2-(Trifluoromethyl)aniline + Acetylacetone | 2,4-Dimethyl-8-(trifluoromethyl)quinoline | Acid-catalyzed condensation; yields 2,4-substituted quinolines. organic-chemistry.orgingentaconnect.com |

| Pfitzinger Reaction | Isatin + 1,1,1-Trifluoroacetone | 2-(Trifluoromethyl)quinoline-4-carboxylic acid | Base-catalyzed condensation; yields quinoline-4-carboxylic acids. thieme.dechemicalbook.com |

| Conrad-Limpach Synthesis | 2-(Trifluoromethyl)aniline + Ethyl 4,4,4-trifluoro-3-oxobutanoate | 2,8-Bis(trifluoromethyl)-4-quinolinol | Thermal or acid-catalyzed cyclization; yields 4-hydroxyquinolines. chemicalbook.com |

Regioselective Bromination Techniques for Quinoline Cores

Once the 8-(trifluoromethyl)quinoline core is synthesized, the next critical step is the introduction of bromine atoms at the C3 and C4 positions. The trifluoromethyl group at C8 is a strong electron-withdrawing group, which deactivates the entire quinoline ring system towards electrophilic substitution. This deactivation makes direct bromination challenging.

Electrophilic halogenation of the quinoline ring typically occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. For 8-substituted quinolines, bromination often yields a mixture of 5-bromo and 7-bromo, or 5,7-dibromo derivatives. acgpubs.orgresearchgate.net For example, studies on the bromination of 8-hydroxy and 8-aminoquinolines show that substitution occurs selectively at the C5 and C7 positions. researchgate.net A metal-free protocol for the regioselective C5-halogenation of various 8-substituted quinolines has also been established using trihaloisocyanuric acids as the halogen source. chemsynthesis.com

Achieving bromination at the C3 and C4 positions requires alternative strategies.

Cyclization of Brominated Precursors : A more viable route involves using precursors that already contain the desired bromine atoms. For instance, a modified Friedländer annulation, which is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could be envisioned using appropriately brominated starting materials.

Sandmeyer-type Reactions : If an amino group can be installed at the C3 or C4 position, it can be converted to a bromine atom via a Sandmeyer reaction. This multi-step process involves diazotization of the amine followed by treatment with a copper(I) bromide salt.

Recent developments have shown copper-promoted methods for the selective C5-bromination of 8-aminoquinoline amides using alkyl bromides as the bromine source. beilstein-journals.org However, direct and selective bromination of the pyridine ring at C3 and C4 on a deactivated quinoline core remains a significant synthetic hurdle, typically necessitating ring-construction strategies over direct functionalization.

Methodologies for the Introduction of Trifluoromethyl Groups onto Heterocyclic Systems

The incorporation of a trifluoromethyl (CF3) group is a key strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. libretexts.org There are two primary approaches to obtaining trifluoromethylated quinolines: building the quinoline ring from a CF3-containing precursor or introducing the CF3 group onto a pre-formed quinoline ring.

As discussed in section 2.1.1, a common and effective method is to start with a readily available trifluoromethyl-substituted aniline, such as 2-(trifluoromethyl)aniline, and construct the quinoline ring using classical cyclization reactions. chemicalbook.com Another approach involves synthesizing 2-trifluoromethylated quinolines from α-CF3-enamines, which are reacted with 2-nitrobenzaldehydes followed by reductive cyclization. rsc.org

Direct trifluoromethylation of the quinoline heterocycle is also possible, although regioselectivity can be a challenge. These methods utilize various trifluoromethylating reagents that can act as electrophilic, nucleophilic, or radical sources of the CF3 group. d-nb.info

Radical Trifluoromethylation : This is often the most efficient route for direct C-H functionalization, as it does not require pre-functionalized substrates like organohalides. Reagents like trifluoromethyl iodide (CF3I) or Togni's reagent can be used under photolytic or catalytic conditions.

Nucleophilic Trifluoromethylation : Reagents like (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, can introduce the CF3 group to electrophilic positions, often activated carbonyls or imines.

Electrophilic Trifluoromethylation : Reagents such as Umemoto's or Togni's reagents can deliver a "CF3+" equivalent to electron-rich aromatic systems.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Functionalization

For a molecule like 3,4-Dibromo-8-(trifluoromethyl)quinoline, the two bromine atoms serve as versatile handles for further molecular elaboration using transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck) at Bromine Centers

Palladium-catalyzed reactions are powerful tools for functionalizing aryl halides. The differential reactivity of the bromine atoms at the C3 and C4 positions can potentially allow for selective or sequential functionalization.

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent (boronic acid or ester) with an organohalide. youtube.comyoutube.com It is widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acids. mdpi.comorganic-chemistry.org The reaction of this compound with an arylboronic acid could yield 3-bromo-4-aryl or 4-bromo-3-aryl derivatives, depending on the relative reactivity of the C-Br bonds.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. organic-chemistry.orgmdpi.comnih.gov This reaction is highly effective for installing alkynyl moieties. Studies on the regioselectivity of Sonogashira couplings with 2,4-dibromoquinolines have shown that the reaction preferentially occurs at the more reactive C2 position. researchgate.netacs.org By analogy, for the 3,4-dibromo substrate, one of the bromine atoms might exhibit higher reactivity, allowing for selective alkynylation.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of the quinoline core at either the C3 or C4 position, by reacting this compound with an alkene like styrene or an acrylate ester in the presence of a palladium catalyst and a base. rsc.orgyoutube.com

| Coupling Reaction | Coupling Partner | Product Type | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Aryl- or Vinyl-substituted Quinoline | Pd(0) complex (e.g., Pd(PPh3)4), Base (e.g., K2CO3) mdpi.com |

| Sonogashira | Terminal Alkyne | Alkynyl-substituted Quinoline | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base organic-chemistry.orgmdpi.com |

| Heck | Alkene | Alkenyl-substituted Quinoline | Pd(0) or Pd(II) complex, Base (e.g., Et3N) organic-chemistry.orgwikipedia.org |

Nickel-Catalyzed Synthetic Routes to Trifluoromethylated Quinolines

While palladium catalysis is dominant, nickel-based systems have emerged as powerful and often more cost-effective alternatives, particularly for challenging transformations like C-H functionalization and trifluoromethylation.

Recent research has demonstrated novel nickel-catalyzed methods for synthesizing trifluoromethylated quinolines. One innovative route involves the nickel-catalyzed insertion of an alkyne into the C-S bond of a 2-trifluoromethyl-1,3-benzothiazole precursor, which, after thermal desulfurization, yields a 2-(trifluoromethyl)quinoline. thieme.ded-nb.info This method represents a formal cycloaddition using desulfurization. thieme.de

Furthermore, nickel catalysis has been successfully applied to direct C-H trifluoromethylation. A Ni(TFA)2-catalyzed ortho-trifluoromethylation of 8-aminoquinoline derivatives using TMSCF3 as the trifluoromethyl source has been developed, yielding 7-trifluoromethylquinolinamine derivatives. rsc.org This highlights the potential of nickel to catalyze the direct introduction of CF3 groups onto the quinoline scaffold with high regioselectivity, guided by a directing group. More broadly, stable Ni(IV) complexes have been shown to catalyze the C-H trifluoromethylation of various electron-rich arenes and heteroarenes. acs.org Efficient nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has also been reported, providing an alternative route to precursors for quinoline synthesis. nih.gov

Optimization of Catalyst Systems and Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of quinoline synthesis are heavily dependent on the catalyst system and reaction conditions. The classical Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been the subject of extensive optimization. nih.gov Modern approaches have moved towards employing a diverse range of catalysts to improve yields, reduce reaction times, and enhance the sustainability of the process.

Emerging catalytic systems include ionic liquids, metal-organic frameworks (MOFs), polymers, and various nanocatalysts. nih.gov Nanocatalysts, in particular, offer significant advantages due to their high surface area, porosity, and stability. nih.govacs.org For instance, the synthesis of polysubstituted quinolines has been achieved in high yields (85–96%) under solvent-free conditions at 90 °C using nanocatalysts, with reaction times as short as 15–60 minutes. acs.org Similarly, an IRMOF-3/PSTA/Cu nanocatalyst has been used for the one-pot multicomponent synthesis of quinoline derivatives in excellent yields (85–96%) in acetonitrile at 80 °C. nih.gov

Optimization of reaction conditions such as solvent, temperature, and catalyst loading is crucial. For example, in the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives, optimal conditions were found to be 10 mg of a nanocatalyst at 80 °C for 30 minutes under solvent-free conditions. nih.gov The choice of solvent can also be critical, with green solvents like ethanol and water being increasingly favored. acs.org The use of magnetic nanoparticles, such as ZrO2/Fe3O4, allows for easy catalyst recovery and reuse without significant loss of activity over multiple cycles. acs.org

Below is a table summarizing various optimized catalyst systems for the synthesis of quinoline derivatives, analogous to the target compound.

| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Nanocatalyst | 2-Aminoaryl ketones, 1,3-Dicarbonyl compounds | Solvent-free | 90 | 15-60 min | 85-96 | nih.govacs.org |

| IRMOF-3/PSTA/Cu | Aniline derivatives, Benzaldehyde, Phenylacetylene | CH3CN | 80 | - | 85-96 | nih.gov |

| Fe3O4 NPs-cell | Aromatic aldehydes, 6-Amino-1,3-dimethyluracil, Dimedone | Water | Reflux | 2 h | 88-96 | nih.gov |

| ZrO2/Fe3O4 MNPs | 2-Aminoaryl ketones, α-Methylene ketones | Ethanol | 60 | 2 h | 68-96 | nih.govacs.org |

| Single-atom iron | Amino alcohols, Ketones/Alcohols | - | - | - | - | organic-chemistry.org |

Novel and Sustainable Synthetic Protocols

Recent research has focused on developing more sustainable and environmentally friendly methods for quinoline synthesis, moving away from harsh reagents and conditions. These novel protocols include metal-free reactions, green chemistry approaches, and the application of continuous flow technology.

The introduction of halogen atoms onto the quinoline core is a critical step for further functionalization. Traditional halogenation methods often rely on metal catalysts, which can be toxic and difficult to remove from the final product. Consequently, metal-free halogenation protocols have garnered significant attention.

An operationally simple and metal-free method for the regioselective C5–H halogenation of 8-substituted quinolines has been developed. rsc.orgnih.gov This reaction proceeds at room temperature, is open to the air, and uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. rsc.orgnih.gov This approach demonstrates high generality for a variety of 8-substituted quinolines, yielding the C5-halogenated product with complete regioselectivity and in good to excellent yields. rsc.orgnih.gov While this method targets the C5 position, it highlights the potential for developing regioselective, metal-free halogenation strategies for other positions on the quinoline ring.

Other metal-free approaches for quinoline synthesis involve electrophilic cyclization reactions. For instance, substituted quinolines can be formed through the annulation of 2-azidobenzyl alcohols with internal alkynes under acidic conditions. nih.gov This reaction proceeds via an acid-catalyzed dehydration and subsequent cyclization. nih.gov Additionally, phosphine-catalyzed annulation of N-tosylated 2-aminoaryl aldehydes with alkynes provides a route to dihydroquinolines, which can be readily converted to quinolines. nih.gov A simple and practical strategy for the intermolecular aminohalogenation of quinones using alkylamines and N-halosuccinimides (NXS) at room temperature has also been developed, offering a metal-free pathway to C-N and C-X bond formation. frontiersin.org

Green chemistry principles are increasingly being integrated into synthetic methodologies for quinolines to minimize environmental impact. ijpsjournal.com This includes the use of environmentally benign solvents, catalyst-free conditions, and alternative energy sources.

Water and ethanol are preferred green solvents for quinoline synthesis. acs.org For example, a base-catalyzed Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids from isatin and sodium pyruvate has been reported in water with excellent yields. acs.org Formic acid has also been explored as a renewable and biodegradable catalyst for the direct synthesis of quinolines from anilines and aldehydes or ketones, often providing higher selectivity compared to traditional catalysts. ijpsjournal.com

Solvent-free reactions represent a significant step towards greener synthesis. A straightforward and environmentally friendly method for synthesizing quinolines from imines and styrene has been developed under solvent-free and catalyst-free conditions. Visible-light-mediated aerobic dehydrogenation using a nontoxic and inexpensive titanium dioxide catalyst with oxygen as the oxidant provides another environmentally friendly route to various N-containing heterocycles, including quinolines. organic-chemistry.org

Electrochemical methods also present a sustainable alternative. An electrochemical carboxylative cyclization of propargylamines with CO2 has been reported to produce functionalized 2-oxazolidinones, using tetraethylammonium iodide as both the electrolyte and iodine source. acs.org While not a direct quinoline synthesis, this demonstrates the potential of electrolyte-triggered C-C, C-N, C-O, and C-I bond formation under mild conditions, which could be adapted for quinoline systems.

| Green Chemistry Approach | Key Features | Example Reaction | Reference |

| Green Solvents | Use of water or ethanol, reducing reliance on hazardous organic solvents. | Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids in water. | acs.org |

| Alternative Catalysts | Employing renewable and biodegradable catalysts like formic acid. | Direct synthesis of quinolines from anilines and aldehydes using formic acid. | ijpsjournal.com |

| Solvent-Free Conditions | Eliminating solvents to reduce waste and environmental impact. | Synthesis of functionalized quinolines from imines and styrene without solvent or catalyst. | |

| Visible-Light Catalysis | Using light as a clean reagent with a non-toxic catalyst (TiO2) and O2 as an oxidant. | Aerobic dehydrogenation for the synthesis of substituted quinolines. | organic-chemistry.org |

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including quinolines, offering advantages such as enhanced safety, scalability, and process control. ucd.ieacs.org The small dimensions of flow reactors allow for excellent light penetration in photochemical reactions and precise temperature control. acs.org

A continuous photochemical process has been developed for the synthesis of a series of quinoline products via an alkene isomerization and cyclocondensation cascade. ucd.ievapourtec.com This method utilizes a high-power LED lamp, demonstrating higher productivity and efficiency compared to traditional batch processes with mercury lamps, achieving throughputs of over one gram per hour. ucd.ievapourtec.com This flow process has also been successfully coupled with a subsequent hydrogenation reaction to produce tetrahydroquinolines. ucd.ievapourtec.com

Flow chemistry is particularly advantageous for reactions that are difficult or hazardous to scale up in batch mode. A continuous-flow strategy was developed to safely synthesize 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes. acs.org Furthermore, a simple and heterogeneous continuous reaction for synthesizing 2-methylquinoline compounds from nitroarenes and an ethanol/water system has been reported using a Ru–Fe/γ-Al2O3 catalyst. rsc.org This method avoids strong acids and oxidants, aligning with green chemistry principles. rsc.org The use of pentafluorohalobenzene as an iodine or bromine transfer reagent for generating (hetero)aryl halides has also shown advantages in a continuous flow setup. acs.org

| Flow Chemistry Application | Reaction Type | Key Advantages | Throughput | Reference |

| Photochemical Synthesis | Alkene isomerization and cyclocondensation | Higher productivity and efficiency, scalability. | >1 g/hour | ucd.ievapourtec.com |

| Iminyl Radical Cyclization | Cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles | Enhanced safety, rapid reaction times (minutes). | - | acs.org |

| Hydrogen Transfer Reaction | Synthesis from nitroarenes and ethanol/water | Heterogeneous catalysis, use of green solvents, no harsh reagents. | Moderate to good yields (46-88%) | rsc.org |

Advanced Reaction Chemistry and Transformations of 3,4 Dibromo 8 Trifluoromethyl Quinoline

Reactivity of the Bromine Substituents for Further Derivatization

The carbon-bromine bonds at the C3 and C4 positions are primary sites for synthetic modification, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The electronic environment, heavily influenced by the electron-withdrawing trifluoromethyl group and the quinoline (B57606) nitrogen, dictates the reactivity of these positions.

The C-Br bonds of 3,4-Dibromo-8-(trifluoromethyl)quinoline are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are powerful methods for forming C-C bonds. nih.gov The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making the dibromo nature of the substrate highly suitable for such transformations. nih.gov

In dihalogenated aromatic systems bearing identical halogens, achieving selective mono-coupling can be challenging, often resulting in exhaustive double coupling. nih.gov However, differentiation between the C3-Br and C4-Br bonds may be possible by carefully tuning reaction conditions. The C4 position of the quinoline ring is generally more electron-deficient than the C3 position due to the influence of the ring nitrogen. This inherent electronic bias, amplified by the potent electron-withdrawing effect of the 8-trifluoromethyl group, enhances the electrophilicity of the carbocyclic core. This increased electrophilicity can facilitate the initial oxidative addition of the palladium(0) catalyst, a key step in the catalytic cycle. It is plausible that the C4-Br bond would exhibit higher reactivity towards oxidative addition than the C3-Br bond, potentially allowing for regioselective functionalization.

Common catalysts for these transformations include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. nih.govuw.edu The choice of catalyst, base, solvent, and temperature can be manipulated to favor either mono- or di-substituted products. For instance, using a stoichiometric amount of the coupling partner (e.g., a boronic acid in a Suzuki reaction) at lower temperatures might favor mono-alkylation, likely at the more reactive C4 position. Conversely, using an excess of the coupling partner and higher temperatures would drive the reaction towards the di-substituted product.

Table 1: Plausible Conditions for Cross-Coupling Reactions

| Reaction Type | Target Product | Plausible Catalyst | Coupling Partner (Example) | Base | Solvent | Expected Conditions |

|---|---|---|---|---|---|---|

| Suzuki | 4-Aryl-3-bromo-8-(trifluoromethyl)quinoline | Pd(PPh₃)₄ | Arylboronic acid (1.0-1.2 eq.) | Na₂CO₃ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 60-80 °C |

| Suzuki | 3,4-Diaryl-8-(trifluoromethyl)quinoline | Pd(PPh₃)₄ | Arylboronic acid (>2.2 eq.) | Na₂CO₃ or K₃PO₄ | Dioxane or DMF | 90-110 °C |

| Sonogashira | 4-Alkynyl-3-bromo-8-(trifluoromethyl)quinoline | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne (1.0-1.2 eq.) | Et₃N or DiPEA | THF or DMF | Room Temp to 50 °C |

| Sonogashira | 3,4-Dialkynyl-8-(trifluoromethyl)quinoline | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne (>2.2 eq.) | Et₃N or DiPEA | DMF | 60-90 °C |

Nucleophilic aromatic substitution (SNAr) is a viable pathway for functionalizing the quinoline ring, particularly when it is "activated" by potent electron-withdrawing groups. These groups stabilize the negative charge that develops in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

In this compound, the trifluoromethyl group at C8 acts as a strong electron-withdrawing substituent. Its influence, combined with the inherent electron-deficient nature of the pyridine (B92270) portion of the quinoline ring, significantly activates the halo-positions towards nucleophilic attack. The C4 position is especially primed for SNAr. A nucleophilic attack at C4 allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen, providing substantial stabilization. Therefore, selective substitution of the C4-bromine is expected with a range of nucleophiles, including alkoxides, thiolates, and amines, under relatively mild conditions (e.g., heating in a polar aprotic solvent like DMSO or DMF). The C3-bromine is significantly less activated and would require much harsher conditions for substitution. In some cases, catalysis by transition metals that coordinate to the aromatic ring can facilitate SNAr on normally unreactive or less reactive aryl halides. nih.gov

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom allows it to act as a nucleophile and a ligand for metal centers. However, its reactivity is tempered by the electronic effects of the ring substituents.

The quinoline nitrogen can be alkylated or acylated to form quaternary quinolinium salts. These reactions typically involve treatment with an electrophile such as an alkyl halide or an acyl chloride. However, the nucleophilicity of the nitrogen in this compound is significantly diminished. The strong inductive electron withdrawal by the 8-CF₃ group reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to unsubstituted quinoline.

Consequently, N-alkylation or N-acylation of this substrate likely requires more forcing conditions or the use of more potent electrophiles. For example, highly reactive alkylating agents like methyl triflate (CH₃OTf) or Meerwein's salt (Et₃OBF₄) may be necessary where simpler alkyl halides like methyl iodide would be sluggish. The reaction typically proceeds by direct attack of the nitrogen lone pair on the electrophile, leading to the formation of a positively charged N-alkyl or N-acyl quinolinium salt.

The quinoline nitrogen atom can coordinate to a variety of metal centers, acting as a Lewis base. nih.govrsc.org This property is fundamental to the use of quinoline derivatives as ligands in coordination chemistry and catalysis. acs.orgacs.org In the case of this compound, the molecule would act as a monodentate ligand, as the trifluoromethyl group at the C8 position lacks a donor atom for chelation.

The coordinating ability of the nitrogen atom is heavily influenced by its basicity. As discussed previously, the 8-CF₃ group strongly withdraws electron density from the entire ring system, including the nitrogen atom. This reduction in electron density makes the nitrogen a weaker Lewis base. As a result, it will form weaker coordination bonds with metal centers compared to more electron-rich quinoline derivatives. acs.org Despite this, complexation with various transition metals (e.g., Ruthenium, Platinum, Palladium) is still possible, although the resulting complexes may be less stable or require specific conditions to form. acs.orgacs.org

Transformations of the Trifluoromethyl Moiety and Other Ring Positions

The trifluoromethyl group is one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond. Transformations of an aryl-CF₃ group are synthetically challenging and often require harsh reaction conditions. tcichemicals.com

Despite its general inertness, the hydrolysis of an aryl-CF₃ group to a carboxylic acid (-COOH) has been achieved under specific, highly acidic conditions. A reported method involves heating the trifluoromethylated compound with a mixture of fuming sulfuric acid (oleum) and boric acid. nih.govrsc.org This transformation offers a pathway to convert this compound into 3,4-Dibromoquinoline-8-carboxylic acid, a derivative with a different set of chemical properties and potential applications. The reaction is believed to proceed through a series of C-F bond activations and hydrolysis steps. nih.gov Other transformations, such as partial reduction or conversion to other functional groups, are rare and not synthetically straightforward. tcichemicals.com

Reactivity Studies of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that significantly influences the chemical behavior of the quinoline ring system. jst.go.jp Its strong inductive effect deactivates the aromatic nucleus, making it less susceptible to electrophilic attack while activating it towards nucleophilic substitution. jst.go.jp The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group itself generally stable under a wide range of reaction conditions. jst.go.jp

While direct reactivity of the C-F bonds within the trifluoromethyl group is rare, the group's electronic influence is paramount in directing the regioselectivity of reactions on the quinoline scaffold. For instance, in related trifluoromethyl-substituted heterocycles, the -CF3 group can facilitate nucleophilic aromatic substitution (SNAr) of adjacent leaving groups. In the case of this compound, the bromine atoms at the C-3 and C-4 positions are rendered more susceptible to displacement by strong nucleophiles due to the cumulative electron-withdrawing effects of the -CF3 group and the quinoline nitrogen.

Furthermore, the trifluoromethyl group can play a role in directing metallation reactions. In analogous systems, the presence of a -CF3 group can influence the site of deprotonation by organometallic bases, leading to regioselective functionalization.

Table 1: Comparison of Hammett Constants for Selected Substituents

| Substituent | σp |

| -H | 0.00 |

| -F | 0.06 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -CF3 | 0.54 |

| -NO2 | 0.78 |

| Data sourced from established chemical literature. |

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. youtube.com In this compound, the deactivating effect is further intensified by the two bromine atoms and the strongly electron-withdrawing trifluoromethyl group. jst.go.jp

The positions for electrophilic attack on the quinoline ring are typically the 5- and 8-positions in the carbocyclic ring, as the heterocyclic ring is more deactivated. youtube.com However, in the target molecule, the 8-position is already occupied by the trifluoromethyl group. The presence of bromine at C-3 and C-4 further deactivates the heterocyclic ring. Therefore, any potential electrophilic substitution would be expected to occur on the carbocyclic ring, primarily at the C-5 and C-7 positions. The directing effects of the existing substituents would need to be carefully considered to predict the major product. The trifluoromethyl group at C-8 is a meta-director, which would direct incoming electrophiles to the C-5 and C-7 positions. The bromine atoms have a deactivating inductive effect but are ortho-, para-directing via resonance, although their influence on the carbocyclic ring is attenuated.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent | Expected Major Product(s) | Rationale |

| HNO3/H2SO4 | 5-Nitro- and 7-Nitro-3,4-dibromo-8-(trifluoromethyl)quinoline | The -CF3 group at C-8 directs meta to the 5 and 7 positions. |

| Br2/FeBr3 | 5-Bromo- and 7-Bromo-3,4-dibromo-8-(trifluoromethyl)quinoline | The -CF3 group at C-8 directs meta to the 5 and 7 positions. |

| SO3/H2SO4 | This compound-5-sulfonic acid | Steric hindrance at the 7-position may favor substitution at C-5. |

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for transformations involving this compound would rely heavily on kinetic and spectroscopic studies. For instance, in nucleophilic substitution reactions targeting the displacement of the bromo groups, kinetic studies can help determine the reaction order and the rate-determining step. By monitoring the reaction progress using techniques like HPLC or GC, one can ascertain whether the mechanism is consistent with a bimolecular nucleophilic aromatic substitution (SNAr) pathway. mdpi.com

Spectroscopic methods such as in-situ IR or NMR spectroscopy can provide valuable information about the formation of intermediates. For example, the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions, could potentially be observed under specific conditions. Computational studies, including Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the transition state geometries and activation energies of proposed mechanistic pathways. acs.org

Understanding Regioselectivity and Stereoselectivity in Complex Transformations

Understanding the factors that govern regioselectivity and stereoselectivity is crucial for the synthetic application of this compound. In reactions involving the functionalization of the quinoline core, the regiochemical outcome is dictated by a combination of electronic and steric effects of the substituents. acs.orgnih.gov

For example, in transition-metal-catalyzed cross-coupling reactions, the site of reaction (C-3 vs. C-4) can often be controlled by the choice of catalyst, ligands, and reaction conditions. Ligand design plays a critical role in modulating the steric and electronic environment around the metal center, thereby influencing which C-Br bond is preferentially activated. nih.gov

In cases where new stereocenters are formed, understanding the factors that control stereoselectivity is paramount. For instance, in asymmetric reactions, the use of chiral catalysts or auxiliaries can induce facial selectivity in the approach of a reagent to the quinoline scaffold. The development of stereoselective transformations of highly functionalized quinolines is an active area of research with significant implications for the synthesis of complex, biologically active molecules.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3,4-Dibromo-8-(trifluoromethyl)quinoline, a combination of 1D and 2D NMR experiments provides a complete structural picture.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the quinoline (B57606) ring system. The proton at the C-2 position would likely appear as a singlet, given the absence of adjacent protons. The three protons on the carbocyclic ring (H-5, H-6, H-7) would appear as a complex multiplet system. Due to the electron-withdrawing effects of the trifluoromethyl group at C-8 and the bromine at C-4, all aromatic protons would be expected to be deshielded, appearing in the downfield region of the spectrum.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule, confirming the molecular symmetry. The carbon atoms bonded to the electronegative bromine, fluorine, and nitrogen atoms would show characteristic chemical shifts. The CF₃ carbon would exhibit a quartet due to coupling with the three fluorine atoms. The carbons directly bonded to bromine (C-3 and C-4) would be significantly shifted, and their signals may be broader.

¹⁹F NMR: The fluorine NMR spectrum provides a simple yet crucial piece of data. It is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group attached to an aromatic ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.5 - 9.0 | s | H-2 |

| ¹H | ~7.5 - 8.2 | m | H-5, H-6, H-7 |

| ¹³C | ~120 - 155 | - | Aromatic & Quaternary Carbons (9 signals) |

| ¹³C | ~123 | q | CF₃ |

| ¹⁹F | ~ -60 | s | CF₃ |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential to piece the puzzle together.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-7), allowing for their sequential assignment. The absence of a COSY correlation for the H-2 proton would confirm its isolation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. It would definitively link the ¹H signals for H-2, H-5, H-6, and H-7 to their corresponding ¹³C signals (C-2, C-5, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the connectivity across quaternary (non-protonated) carbons. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:

The H-2 proton showing a correlation to C-3 and C-4, confirming the substitution pattern on the pyridine (B92270) ring.

The H-5 proton showing correlations to C-4, C-7, and the bridgehead carbon C-8a.

The H-7 proton showing a correlation to C-5, C-8, and the C-8a bridgehead carbon. These long-range correlations are instrumental in assembling the entire quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the fluorine atoms of the CF₃ group and the proton at the C-7 position, providing definitive proof of the substituent's location at C-8.

Mass Spectrometry

Mass spectrometry provides information about the mass, and thus the molecular formula and fragmentation, of a molecule.

High-Resolution Mass Spectrometry is used to measure the mass-to-charge ratio of the molecular ion to a very high degree of accuracy. For C₁₀H₃Br₂F₃N, the calculated exact mass of the molecular ion [M]⁺• would be compared against the experimentally measured value. A close match (typically within 5 ppm) confirms the elemental composition. Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak would appear as a characteristic triplet pattern ([M]⁺•, [M+2]⁺•, [M+4]⁺•) with an intensity ratio of approximately 1:2:1, providing a clear signature for the presence of two bromine atoms.

Predicted HRMS Data

| Formula | Ion | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| C₁₀H₃⁷⁹Br₂F₃N | [M]⁺• | 368.8567 | Confirmation of elemental composition within 5 ppm error; observation of a 1:2:1 isotopic pattern for the molecular ion cluster. |

In the mass spectrometer, the molecular ion can fragment into smaller, charged pieces. Analyzing these fragments provides further structural confirmation. A plausible fragmentation pathway for this compound would involve initial characteristic losses.

Loss of a Bromine atom: A very common initial fragmentation step would be the loss of a bromine radical (•Br) to give a [M-Br]⁺ ion. This would result in a prominent peak at m/z corresponding to the loss of 79 or 81 mass units.

Loss of CF₃: The loss of a trifluoromethyl radical (•CF₃) is another expected fragmentation, leading to a [M-CF₃]⁺ ion.

Sequential Losses: Subsequent fragmentation could involve the loss of the second bromine atom or other neutral molecules like HCN from the quinoline ring.

Predicted Mass Spectrometry Fragmentation

| Proposed Fragment Ion | Formula | Key Fragmentation Step |

|---|---|---|

| [M-Br]⁺ | C₁₀H₃BrF₃N⁺ | Loss of a bromine radical from the molecular ion. |

| [M-CF₃]⁺ | C₉H₃Br₂N⁺ | Loss of a trifluoromethyl radical from the molecular ion. |

| [M-2Br]⁺• | C₁₀H₃F₃N⁺• | Sequential loss of two bromine radicals. |

Vibrational Spectroscopy

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. The IR spectrum of this compound would be expected to show a series of characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Structural Feature |

|---|---|---|

| 3050 - 3100 | C-H stretch | Aromatic C-H |

| 1600 - 1620 | C=N stretch | Quinoline ring |

| 1450 - 1580 | C=C stretch | Aromatic ring |

| 1250 - 1350 | C-F stretch (strong) | Trifluoromethyl group (CF₃) |

| 1100 - 1200 | C-F stretch (strong) | Trifluoromethyl group (CF₃) |

| 550 - 650 | C-Br stretch | Bromo-aromatic |

The strong absorptions in the 1100-1350 cm⁻¹ region would be a particularly clear indicator of the C-F bonds of the trifluoromethyl group. The combination of these bands, along with the aromatic C=C and C=N stretching frequencies, provides a fingerprint for the molecule, confirming the presence of its key functional components.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and provide a unique "molecular fingerprint" of a compound. These methods probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. For this compound, the spectra would be characterized by vibrations originating from the quinoline core, the carbon-bromine bonds, and the trifluoromethyl group.

The IR spectrum would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the quinoline ring's C-H and C=C bonds. The trifluoromethyl (CF₃) group, being a strong electron-withdrawing group, would produce intense absorption bands due to C-F stretching vibrations, typically found in the 1350-1100 cm⁻¹ region. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. Non-polar bonds and symmetric vibrations often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum. Therefore, the symmetric vibrations of the quinoline ring system would be prominent. A detailed vibrational analysis of the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline shows C-C stretching vibrations in the range of 1638-1569 cm⁻¹ and C-H bending modes between 1501 cm⁻¹ and 1161 cm⁻¹. Similar vibrations would be expected for this compound, with shifts influenced by the different substitution pattern.

Table 1: Expected Infrared (IR) and Raman Spectroscopic Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1620-1450 | IR, Raman |

| C-F Stretch (asymmetric) | ~1350 | IR |

| C-F Stretch (symmetric) | ~1150 | IR, Raman |

| C-Br Stretch | 600-500 | IR, Raman |

| Ring Bending/Deformation | < 800 | IR, Raman |

Note: This table is illustrative and based on characteristic vibrational frequencies for the functional groups present.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

For this compound, a successful SC-XRD analysis would provide unequivocal proof of its molecular structure, confirming the positions of the bromine and trifluoromethyl substituents on the quinoline framework. Although a crystal structure for the title compound is not publicly documented, analysis of related structures, such as various 8-substituted quinoline derivatives, provides insight into the expected molecular geometry. The quinoline ring system is anticipated to be nearly planar.

Table 2: Illustrative Crystallographic Data Parameters for a Halogenated Quinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.90 |

| b (Å) | 15.60 |

| c (Å) | 9.50 |

| β (°) | 104.5 |

| Volume (ų) | 1275 |

| Z | 4 |

Note: This data is hypothetical and serves to illustrate typical parameters obtained from a single-crystal X-ray diffraction experiment for a molecule of similar size and composition.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Analysis of these interactions is crucial for understanding the physical properties of the solid material. In the case of this compound, several types of interactions would be expected to dictate the crystal packing.

Given the presence of bromine atoms, halogen bonding (C-Br···N or C-Br···Br) could be a significant directional interaction influencing the supramolecular assembly. Furthermore, the planar aromatic quinoline core facilitates π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. In the crystal structure of a related compound, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, molecules are linked by C–H···Br interactions and π–π stacking, forming sheets. These types of interactions are highly probable for this compound as well. The trifluoromethyl group, while generally considered non-polar, can participate in weak C-F···H hydrogen bonds or other dipole-dipole interactions.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Probes

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π→π* transitions within the quinoline ring system. These transitions are typically intense and can provide information about the extent of conjugation and the effects of substituents on the electronic structure.

The spectrum of quinoline itself shows characteristic absorption bands. The introduction of substituents alters the energy of the molecular orbitals, leading to shifts in the absorption maxima. The bromine atoms and the electron-withdrawing trifluoromethyl group are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. Studies on other brominated 2-(trifluoromethyl)quinolines have shown that the substitution pattern significantly impacts the optical properties. Less intense n→π* transitions, involving the non-bonding electrons on the nitrogen atom, may also be observed, often as a shoulder on the more intense π→π* bands. The absorption spectra of similar trifluoromethylated quinoline derivatives typically show transitions in the 250–500 nm range.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| π→π* | ~280-320 | High |

| π→π* | ~230-250 | High |

| n→π* | ~330-350 | Low |

Note: This table is illustrative, providing an approximation of the expected electronic transitions based on data for substituted quinolines.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it a standard tool for chemists. DFT calculations can determine a molecule's ground-state geometry, orbital energies, and charge distribution, which collectively define its stability and reactivity.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using a common functional like B3LYP with a basis set such as 6-31G* or higher, the total energy of the molecule is minimized with respect to the positions of its atoms. This calculation yields the equilibrium geometry, including precise bond lengths and angles.

For 3,4-Dibromo-8-(trifluoromethyl)quinoline, the quinoline (B57606) core is expected to be nearly planar. However, the presence of bulky bromine atoms at the C3 and C4 positions and the trifluoromethyl group at the C8 position may introduce minor distortions from perfect planarity due to steric strain. DFT calculations on related halogenated quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have shown that the fundamental ring structure is maintained, with C-Br bond lengths in the range of 1.89-1.90 Å. researchgate.net Similar calculations for the title compound would precisely quantify these structural parameters.

Table 1: Representative Optimized Geometrical Parameters for Substituted Quinolines (Hypothetical Data for Illustration) This table illustrates the type of data obtained from geometry optimization. Actual values for the title compound would require specific calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(3)-Br | ~1.90 Å |

| C(4)-Br | ~1.89 Å | |

| C(8)-C(CF3) | ~1.52 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C(2)-C(3)-C(4) | ~120° |

| C(3)-C(4)-N | ~122° | |

| Dihedral Angle | C(4)-C(4a)-C(8a)-C(8) | ~179° |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and electronic excitability. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. In this compound, the strong electron-withdrawing effects of the two bromine atoms and the trifluoromethyl group are expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. This stabilization generally leads to a larger HOMO-LUMO gap, suggesting enhanced chemical stability. DFT calculations for related systems show that such substitutions are a key strategy for tuning these electronic properties. reddit.com

DFT calculations can map the distribution of electron density across the molecule, which is visualized using a Molecular Electrostatic Potential (MEP) surface. The MEP map uses a color scale to indicate regions of differing electrostatic potential: red signifies electron-rich areas (negative potential, attractive to electrophiles), while blue signifies electron-poor areas (positive potential, attractive to nucleophiles).

For this compound, the MEP surface would show significant negative potential around the highly electronegative nitrogen atom of the quinoline ring and the fluorine atoms of the trifluoromethyl group. Conversely, regions of positive potential would be expected on the hydrogen atoms and the carbon atoms bonded to the electronegative substituents, making them potential sites for nucleophilic attack. This detailed charge map is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which serves as a crucial tool for structural verification when compared with experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov Studies on fluorinated organic molecules have refined computational procedures, with functionals like ωB97XD often providing excellent correlation with experimental data for ¹⁹F shifts. worktribe.comrsc.orgresearchgate.net The predicted chemical shifts for this compound would be compared against experimental spectra to confirm its constitution and the precise assignment of each resonance.

Similarly, DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C=C ring vibrations, or C-Br and C-F bond vibrations. nih.gov Studies on 5,7-dihalo-8-hydroxyquinolines have demonstrated good agreement between DFT-calculated and observed vibrational spectra, allowing for a detailed assignment of all fundamental modes. researchgate.net A similar analysis for the title compound would provide a theoretical vibrational spectrum to aid in its experimental characterization.

Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table is for illustrative purposes to show how computational data is used for structural verification. A high correlation factor (R²) indicates a good match.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

| C2 | 151.5 | 150.8 | +0.7 |

| C3 | 120.1 | 119.7 | +0.4 |

| C4 | 125.8 | 125.1 | +0.7 |

| C5 | 129.3 | 128.9 | +0.4 |

| C6 | 128.1 | 127.8 | +0.3 |

| C7 | 135.4 | 135.0 | +0.4 |

| C8 | 124.9 | 124.2 | +0.7 |

| C8a | 147.2 | 146.9 | +0.3 |

| C4a | 140.6 | 140.1 | +0.5 |

| CF3 | 123.7 (q) | 123.2 (q) | +0.5 |

Reaction Mechanism Modeling

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants and products. The energy required to reach the transition state is the activation energy, which determines the reaction rate.

For this compound, theoretical modeling could be used to investigate potential reactions, such as nucleophilic aromatic substitution (SₙAr) at the bromine-bearing carbon atoms or metal-catalyzed cross-coupling reactions. For instance, computational studies on related systems have elucidated why certain positions on a substituted ring are more reactive than others. acs.org Modeling would clarify whether the C3 or C4 position is more susceptible to substitution by calculating the activation energies for both pathways. This predictive power allows chemists to design synthetic routes more efficiently and understand unexpected reaction outcomes.

Theoretical Insights into Aromaticity, Stability, and Reactivity of the Quinoline System

The aromaticity, stability, and reactivity of the quinoline system in this compound are intrinsically linked to its electronic structure, which is significantly perturbed by the presence of the bromo and trifluoromethyl substituents. Theoretical methods provide invaluable tools to quantify these properties.

Aromaticity is a key determinant of the stability and chemical behavior of the quinoline ring. It can be assessed using various computational descriptors, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). Theoretical studies on substituted quinolines have shown that the aromaticity of the benzene (B151609) and pyridine (B92270) rings can be differentially affected by substituents. mdpi.com

Table 2: Calculated Aromaticity Indices for Substituted Quinoline Rings

| Ring | Aromaticity Index | Value | Interpretation |

|---|---|---|---|

| Benzene Ring | NICS(1)zz | -10.5 | Highly Aromatic |

| Pyridine Ring | NICS(1)zz | -7.8 | Moderately Aromatic |

| Benzene Ring | HOMA | 0.95 | High Aromatic Character |

Note: This table presents typical values for substituted quinolines based on theoretical studies and serves as an illustrative example. The actual values for this compound would require specific calculations.

Aromaticity: In this compound, the electron-withdrawing nature of the trifluoromethyl group at the C8 position is expected to decrease the electron density in the benzene portion of the quinoline ring. This can lead to a slight decrease in its aromaticity compared to unsubstituted quinoline. The two bromine atoms at the C3 and C4 positions will primarily influence the electronic structure of the pyridine ring. Their inductive electron-withdrawing effects are likely to reduce the aromaticity of the pyridine ring to a greater extent than that of the benzene ring. mdpi.com

Reactivity: The electronic modifications induced by the substituents have a profound impact on the reactivity of the quinoline system.

Electrophilic Attack: The strong deactivating effect of the trifluoromethyl and bromo substituents will make the quinoline ring less susceptible to further electrophilic aromatic substitution. Computational analysis of the electrostatic potential and frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for any potential electrophilic attack, which would likely be on the benzene ring at positions away from the deactivating groups.

Nucleophilic Attack: Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the two bromine atoms, makes it more susceptible to nucleophilic attack. The bromine atoms themselves can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Computational modeling can be used to explore the reaction pathways and activation barriers for such transformations. mdpi.com

Role in Complex Molecular Architecture Development and Advanced Chemical Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The development of novel heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Halogenated quinolines are frequently employed as starting materials for creating larger, more complex fused ring systems.

The presence of two bromine atoms on the quinoline (B57606) core of 3,4-Dibromo-8-(trifluoromethyl)quinoline makes it an ideal precursor for synthesizing fused polycyclic derivatives. Through intramolecular or intermolecular cyclization reactions, new rings can be annulated onto the quinoline framework. For instance, palladium-catalyzed reactions, such as Suzuki or Stille cross-coupling, can be used to introduce substituents at the 3- and 4-positions, which can then undergo subsequent cyclization to form polycyclic systems. Research on analogous dihaloquinoline compounds demonstrates their utility in creating complex heterocyclic structures like pyrazolo[4,3-c]quinolines. lookchem.com The general strategy often involves using the halogen atoms as "handles" to build out the molecular complexity.

For example, the synthesis of 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines has been achieved from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, showcasing how a polyhalogenated quinoline can serve as a platform for annulating other heterocyclic rings. lookchem.com

Beyond fused systems, this compound is a building block for elaborate non-fused molecular architectures. The bromine atoms are amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or alkynyl groups. nih.gov This capability enables the construction of large, three-dimensional molecules with a central quinoline core.

The trifluoromethyl group plays a crucial role by enhancing metabolic stability and lipophilicity in potential drug candidates and improving the performance of materials. Structurally similar compounds, such as 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline, are recognized as valuable building blocks for precisely these reasons. The ability to selectively react one bromine atom over the other (for example, C4-Br is often more reactive than C3-Br in nucleophilic substitutions) would allow for a stepwise, controlled synthesis of highly complex and unsymmetrical molecules.

Table 1: Examples of Reactions on Halogenated Quinolines for Complex Synthesis

| Starting Material | Reagents | Product Type | Significance | Reference |

| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | Arylhydrazine hydrochlorides, then KOH/EtOH | 1-Aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines | Annulation of a pyrazole (B372694) ring onto a di-bromo quinoline scaffold. | lookchem.com |

| 1,1-dibromoethylenes | Alkynylaluminums, Pd(OAc)₂–DPPE | Aryl substituted conjugated enediynes | Selective cross-coupling on di-bromo substrates to build conjugated systems. | nih.gov |

| 2,4-dichloro-7-alkoxy quinoline | N-bromosuccinamide, Trifluoroacetic acid | Bromo-substituted quinolines | Efficient bromination of quinolines for use as synthetic intermediates. | google.com |

Building Block for Novel Ligand Design in Catalysis

The quinoline scaffold is a privileged structure in coordination chemistry and is frequently used in the design of ligands for catalytic applications. The nitrogen atom provides a strong coordination site for metal centers.

This compound is an excellent candidate for development into a specialized ligand. The quinoline nitrogen can coordinate to a metal, while the substituents at the 3, 4, and 8 positions can be used to fine-tune the ligand's steric and electronic properties. This tuning is critical for controlling the activity and selectivity of a catalyst.

For instance, the bromine atoms could be replaced with phosphine (B1218219) groups via cross-coupling to create bidentate phosphine ligands. The trifluoromethyl group, being strongly electron-withdrawing, would significantly alter the electronic environment of the metal center, which can enhance catalytic activity. Research has shown that trifluoromethyl-substituted bipyridine ligands, such as 4,4′-bis(trifluoromethyl)-2,2′-bipyridine (dCF3bpy), can lead to highly selective and efficient C-C coupling reactions in heterogeneous photocatalysis. acs.org This demonstrates the beneficial effect of CF₃ groups in ligand design, a principle directly applicable to ligands derived from this compound.

Table 2: Influence of Trifluoromethyl Groups in Catalytic Ligands

| Ligand | Catalytic System | Reaction | Outcome | Reference |

| 4,4′-bis(trifluoromethyl)-2,2′-bipyridine (dCF3bpy) | Ni Single-Atom Catalyst on Carbon Nitride (Ni₁/CN) | C(sp²)-C(sp³) coupling | 99% yield, highly selective for C-C coupling over C-N coupling. | acs.org |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Palladium | Cross-coupling of 5-Bromo-1,2,3-triazine | Moderate efficiency. | researchgate.net |

| dppf-CF₃ (a more electron-poor ferrocene-based ligand) | Palladium | Cross-coupling of 5-Bromo-1,2,3-triazine | Excellent performance, yielding up to 97% of the desired product. | researchgate.net |

Intermediate in the Preparation of Advanced Organic Materials

The development of new organic materials for electronics and photonics often relies on molecules with extended π-conjugated systems and specific electronic properties. Quinoline derivatives are actively explored in this field.

The structure of this compound makes it a promising intermediate for creating functional organic materials. The core quinoline system is already a chromophore, and its properties can be tailored through strategic modifications. The two bromine atoms provide ideal handles for extending the π-conjugation of the molecule via reactions like Suzuki and Sonogashira couplings. By attaching other aromatic or unsaturated groups at these positions, chemists can design molecules that absorb and emit light at specific wavelengths, a key requirement for functional dyes.

In the field of optoelectronics, quinoidal structures derived from fused thiophenes have shown promise as n-type semiconductors for applications like organic photovoltaics (OPVs). acs.org The synthetic strategies used to create these materials often involve the coupling of halogenated aromatic precursors. The electron-withdrawing trifluoromethyl group in this compound would be advantageous for creating n-type (electron-transporting) materials, as it helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. Investigations into poly-arylquinoline-based compounds suggest their potential in optoelectronic materials, a path for which di-bromo quinolines are valuable precursors. lookchem.com

Contributions to Combinatorial Chemistry and High-Throughput Synthesis of Compound Libraries

Information regarding the application of this compound in combinatorial chemistry and for the high-throughput synthesis of compound libraries is not available in the reviewed scientific literature.

Emerging Research Directions and Future Perspectives

Exploration of Sustainable and Green Synthesis of Quinoline (B57606) Derivatives

The paradigm in chemical manufacturing is shifting towards sustainable practices that minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials. researchgate.netnih.gov This transition is particularly relevant in the synthesis of quinoline derivatives, where traditional methods often involve harsh conditions and toxic reagents. nih.govacs.org The development of greener synthetic routes is a primary focus of current research, aiming for both economic and environmental benefits. nih.govzenodo.org

Biocatalysis and organocatalysis are at the forefront of green chemistry, offering alternatives to traditional metal-based catalysts. nih.gov These methods often provide high selectivity under mild reaction conditions, avoiding the toxicity associated with heavy metals. nih.govresearchgate.net

Biocatalysis: Enzymes are being employed as highly efficient and selective catalysts in quinoline synthesis. For instance, monoamine oxidase (MAO-N) enzymes, used as whole cells or in purified form, can effectively catalyze the aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to produce the corresponding quinoline derivatives. nih.govacs.org This biotransformation proceeds under mild conditions and demonstrates the potential of enzymes to carry out complex oxidative reactions. nih.govresearchgate.net Another example is the use of horseradish peroxidase (HRP), which can catalyze annulation/aromatization reactions to form 2-quinolone compounds. nih.govacs.org These enzymatic strategies represent a sustainable pathway for accessing quinoline scaffolds from readily available precursors. nih.govresearchgate.net

Organocatalysis: The use of small, metal-free organic molecules as catalysts has gained significant traction. nih.gov Organocatalyzed reactions for constructing the quinoline core avoid residual metal contamination in the final products, which is a crucial advantage, particularly in medicinal chemistry. nih.govresearchgate.net Various organocatalysts have been successfully used in reactions like the Friedländer synthesis, demonstrating the versatility of this "green" approach. researchgate.net

To enhance the sustainability of quinoline synthesis, significant effort is directed towards creating catalytic systems that can be easily recovered and reused, alongside eliminating the need for volatile and often toxic organic solvents.

Recyclable Catalysts: A prominent strategy involves immobilizing catalysts on solid supports, such as magnetic nanoparticles. researchgate.net For example, catalysts like Fe3O4 nanoparticles have been used for the synthesis of pyrimido[4,5-b]quinolones, with the catalyst being recoverable and reusable for up to five cycles without significant loss of activity. nih.gov Other recyclable systems include nickel-containing coordination polymers, which have shown high catalytic activity in quinoline synthesis and can be reused multiple times. researchgate.net Similarly, cobalt-salen complexes supported on silica (B1680970) have been developed for the hydrogenation of quinolines and can be recovered and reused. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent medium ("neat" conditions) is a core principle of green chemistry that reduces waste and simplifies product purification. rsc.orgresearchgate.net Several methods for quinoline synthesis now employ solvent-free conditions, often promoted by thermal heating or microwave irradiation. researchgate.netijpsjournal.com For instance, the Friedländer reaction to produce poly-substituted quinolines has been successfully carried out using bismuth(III) chloride (BiCl3) or caesium iodide as a catalyst under solvent-free conditions, offering advantages like high yields, clean reactions, and short reaction times. researchgate.neteurekaselect.com Heterogeneous catalysts like Hβ zeolite have also been used effectively for the one-step synthesis of 2,4-disubstituted quinolines without a solvent. rsc.org

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Hβ Zeolite | Cyclization | Solvent-free, reusable up to five times, scalable. | rsc.org |

| Fe3O4 Nanoparticles-Cellulose | Three-component reaction | Green solvent (water), catalyst reusable five times. | nih.gov |

| Bismuth(III) Chloride (BiCl3) | Friedländer Reaction | Solvent-free, excellent yields, thermal heating. | eurekaselect.com |

| Caesium Iodide (CsI) | Condensation | Solvent-free, simple methodology, short reaction times. | researchgate.net |

| Ni-Containing Coordination Polymer | Annulation | Heterogeneous, recyclable at least five times. | researchgate.net |

Development of Asymmetric Transformations Incorporating 3,4-Dibromo-8-(trifluoromethyl)quinoline

The synthesis of chiral molecules, where a compound and its mirror image are non-superimposable, is of paramount importance in pharmacology and materials science. Developing asymmetric methods to produce specific enantiomers of complex molecules like this compound is a significant and challenging area of research.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This is typically achieved using chiral catalysts that can control the three-dimensional orientation of the reacting molecules.

For quinoline derivatives, several powerful asymmetric transformations have been developed. One notable method is the asymmetric partial hydrogenation of the quinoline ring using a chiral Iridium-SpiroPAP catalyst. nih.gov This strategy has been used to synthesize enantioenriched 1,4-dihydroquinolines with exceptional enantioselectivity (up to 99% ee) and high yields. nih.govresearchgate.net Another approach involves the inverse electron demand (IED) Diels-Alder reaction, which can be catalyzed by a chiral Titanium(IV) complex to produce asymmetric tetrahydroquinoline derivatives. nih.govacs.org This reaction creates chiral centers with moderate to high enantioselectivity. nih.gov Furthermore, the enantioselective synthesis of 3-(N-indolyl)quinolines, which possess both C-N axial chirality and central carbon chirality, has been achieved through a photoredox Minisci-type reaction catalyzed by a chiral phosphate/Ir-photoredox complex system. rsc.org These advanced catalytic methods provide pathways to access structurally unique and stereochemically defined quinoline derivatives that would be applicable to the synthesis of chiral analogs of this compound.

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

Modern chemical research is increasingly leveraging automation and high-throughput techniques to accelerate the pace of discovery. youtube.com These technologies allow chemists to perform and analyze a massive number of experiments in a short time, leading to faster optimization of reaction conditions and discovery of novel transformations. purdue.edu

High-Throughput Experimentation (HTE) utilizes multi-well plates to run hundreds of reactions in parallel on a microscale. youtube.com This approach is ideal for screening large libraries of catalysts, reagents, and solvents to quickly identify optimal conditions for a specific transformation, such as the synthesis of a quinoline derivative. acs.orgacs.org For example, HTE has been used to optimize a photo-Minisci reaction for the methylation of quinoline by screening various photocatalysts and solvents in a 96-well format. acs.org In drug discovery, HTE was instrumental in a hit-to-lead program for developing novel hexahydro-2H-pyrano[3,2-c]quinoline derivatives. nih.gov

Automation is often combined with HTE and continuous flow synthesis. researchgate.net Continuous flow systems, where reagents are pumped through a reactor, offer improved safety, scalability, and efficiency compared to traditional batch processing. purdue.eduvapourtec.com Fully automated flow systems have been designed for the synthesis and purification of quinolines, demonstrating the potential for streamlined, on-demand production of these important scaffolds. researchgate.netresearchgate.net The integration of these technologies creates a powerful platform for rapidly developing and scaling up the synthesis of complex molecules like this compound.

Advanced Computational Studies in Reaction Discovery and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com In silico techniques allow researchers to model molecular interactions, predict chemical properties, and design novel compounds with desired activities before committing resources to their synthesis in the laboratory. nih.govmdpi.com

For quinoline derivatives, a variety of computational approaches are being used. Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of quinoline compounds with their biological activity. mdpi.combiointerfaceresearch.com For instance, 3D-QSAR studies on a series of quinoline derivatives identified as tubulin inhibitors helped in designing new compounds with potentially higher anticancer activity. biointerfaceresearch.com Comparative Molecular Field Analysis (CoMFA) is another technique used to analyze the 3D structural and electrostatic properties of ligands to understand how they relate to their activity, which has been applied to design novel quinoline-based anticancer agents. mdpi.comdntb.gov.ua

Molecular docking simulations are used to predict how a ligand, such as a quinoline derivative, binds to the active site of a protein target. mdpi.com This information is crucial for designing multi-targeted drug candidates and understanding their mechanism of action. mdpi.com These computational methods not only accelerate the design process but also provide deep mechanistic insights, guiding synthetic chemists toward the most promising molecular targets. nih.govmdpi.com

| Computational Method | Application | Objective | Reference |

|---|---|---|---|

| 3D-QSAR / CoMFA | Design of Anticancer Agents | Correlate 3D structure with anti-gastric cancer activity to design new compounds. | mdpi.comdntb.gov.ua |

| QSAR / CoMSIA | Design of Hepatocellular Carcinoma Inhibitors | Model tubulin inhibitors to propose new derivatives with higher predicted activity. | biointerfaceresearch.com |

| Molecular Docking | Design of Multi-Targeted Inhibitors | Predict binding affinity and interactions with targets like topoisomerase I and BRD4. | mdpi.com |

| QSAR Modeling | Prediction of c-MET Kinase Inhibition | Develop a predictive model for designing new quinoline derivatives as c-MET inhibitors. | nih.gov |

Q & A